
GC-R1imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GC-R1imide, also known as N,N’-Bis(n-octyl)-1,6,7,12-tetrachloro-3,4,9,10-perylenetetracarboxylic diimide, is a compound with the molecular formula C40H38Cl4N2O4 and a molar mass of 752.55 g/mol . It is an orange-red powder that is soluble in petroleum and organic solvents . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
GC-R1imide can be synthesized through two main synthetic routes . One common method involves the reaction of octylamine with 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride in toluene at 100°C for 8 hours . The yield of this reaction is typically around 95% . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
GC-R1imide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce perylene tetracarboxylic acid derivatives, while reduction reactions may yield partially reduced imide compounds .
Scientific Research Applications
GC-R1imide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential use in imaging and as a fluorescent probe . In medicine, this compound derivatives are being explored for their potential therapeutic properties . Industrially, this compound is used in the production of high-performance polymers and as a component in electronic devices .
Mechanism of Action
The mechanism of action of GC-R1imide involves its interaction with specific molecular targets and pathways . It is known to bind to certain proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
GC-R1imide is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other perylene diimides, such as N,N’-Bis(phenyl)-1,6,7,12-tetrachloro-3,4,9,10-perylenetetracarboxylic diimide and N,N’-Bis(ethyl)-1,6,7,12-tetrachloro-3,4,9,10-perylenetetracarboxylic diimide . These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and physical properties .
Properties
CAS No. |
95689-65-9 |
|---|---|
Molecular Formula |
C40H38Cl4N2O4 |
Molecular Weight |
752.5 g/mol |
IUPAC Name |
11,14,22,26-tetrachloro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H38Cl4N2O4/c1-3-5-7-9-11-13-15-45-37(47)21-17-25(41)31-33-27(43)19-23-30-24(40(50)46(39(23)49)16-14-12-10-8-6-4-2)20-28(44)34(36(30)33)32-26(42)18-22(38(45)48)29(21)35(31)32/h17-20H,3-16H2,1-2H3 |
InChI Key |
RPHUSZHZKRLRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC(=C3C4=C(C=C5C6=C4C(=C(C=C6C(=O)N(C5=O)CCCCCCCC)Cl)C7=C(C=C(C2=C37)C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)




